REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[Br:11]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>ClC(Cl)(Cl)Cl>[Br:11][CH2:10][C:8]1[CH:7]=[CH:6][C:3]([C:4]#[N:5])=[C:2]([Cl:1])[CH:9]=1
|
Name
|
|
Quantity
|
17.3 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C#N)C=CC(=C1)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
7.48 g
|
Type
|
reactant
|
Smiles
|
N(=NC(C#N)(C)C)C(C#N)(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture stirred at room temperature for four hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to reflux
|
Type
|
ADDITION
|
Details
|
were added in five portions over a period of one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for additional three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
was then filtered through a celite pad
|
Type
|
WASH
|
Details
|
The filtrate was washed with 100 ml saturated NaHCO3 solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in 200 ml tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
88.0 ml diethyl phosphite were added
|
Type
|
ADDITION
|
Details
|
followed by the addition of 117.0 ml N,N-diisopropylethylamine
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured in 400 ml 50% NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
extracted with 400 ml diethylether
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with 200 ml 50% NaHCO3 solution and 200 ml water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified on silica gel with the eluent n-heptane
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=CC(=C(C#N)C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: CALCULATEDPERCENTYIELD | 49.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |